

# An In-depth Technical Guide to 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT)

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## Compound of Interest

Compound Name:	5-Meo-nipt
CAS No.:	109921-55-3
Cat. No.:	B123837

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## Abstract

5-methoxy-N-isopropyltryptamine, commonly known as **5-MeO-NIPT**, is a lesser-known psychedelic substance belonging to the tryptamine class. As a structural analog of other psychoactive tryptamines such as 5-MeO-DMT and 5-MeO-DiPT, it is of significant interest to the scientific community for its potential pharmacological and toxicological properties. Notably, **5-MeO-NIPT** is also recognized as an active metabolite of the more widely studied compounds 5-MeO-MiPT and 5-MeO-DiPT, making its characterization crucial for understanding the full metabolic and psychoactive profile of these substances.[1] This guide provides a comprehensive technical overview of **5-MeO-NIPT**, including its chemical synthesis, physicochemical properties, pharmacology, metabolism, and analytical methods for its detection and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

## Chemical Profile and Synthesis

## Physicochemical Properties

5-methoxy-N-isopropyltryptamine is a tryptamine derivative with a methoxy group at the 5-position of the indole ring and an isopropyl group attached to the terminal amine. Its chemical structure and properties are summarized in the table below.

Property	Value	Source
IUPAC Name	N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine	[1]
Chemical Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O	[1]
Molar Mass	232.327 g/mol	[1]
CAS Number	109921-55-3	[1]

## Plausible Synthesis Route: Reductive Amination

While a specific, detailed synthesis protocol for **5-MeO-NiPT** is not extensively documented in peer-reviewed literature, a highly plausible and efficient route is through the reductive amination of 5-methoxytryptamine with acetone. This method is analogous to the synthesis of the structurally similar compound 5-MeO-MiPT, which utilizes acetone as a precursor for the isopropyl group.[2]

Reaction Scheme:

5-Methoxytryptamine + Acetone --(Reducing Agent)--> 5-methoxy-N-isopropyltryptamine

Conceptual Laboratory Protocol:

- Step 1: Dissolution. Dissolve 5-methoxytryptamine in a suitable solvent, such as methanol.
- Step 2: Addition of Ketone. Add an excess of acetone to the solution.
- Step 3: Introduction of Reducing Agent. Introduce a reducing agent. A common choice for this type of reaction is sodium borohydride (NaBH<sub>4</sub>) or sodium cyanoborohydride (NaBH<sub>3</sub>CN). The reaction mixture is stirred at room temperature.

- Step 4: Quenching and Extraction. Once the reaction is complete, the reaction is quenched, typically with the addition of water. The product is then extracted into an organic solvent.
- Step 5: Purification. The extracted product is purified using standard techniques, such as column chromatography or recrystallization, to yield pure 5-methoxy-N-isopropyltryptamine.

## Pharmacology and Mechanism of Action

The pharmacological activity of **5-MeO-NiPT** is primarily mediated by its interaction with serotonin (5-HT) receptors.

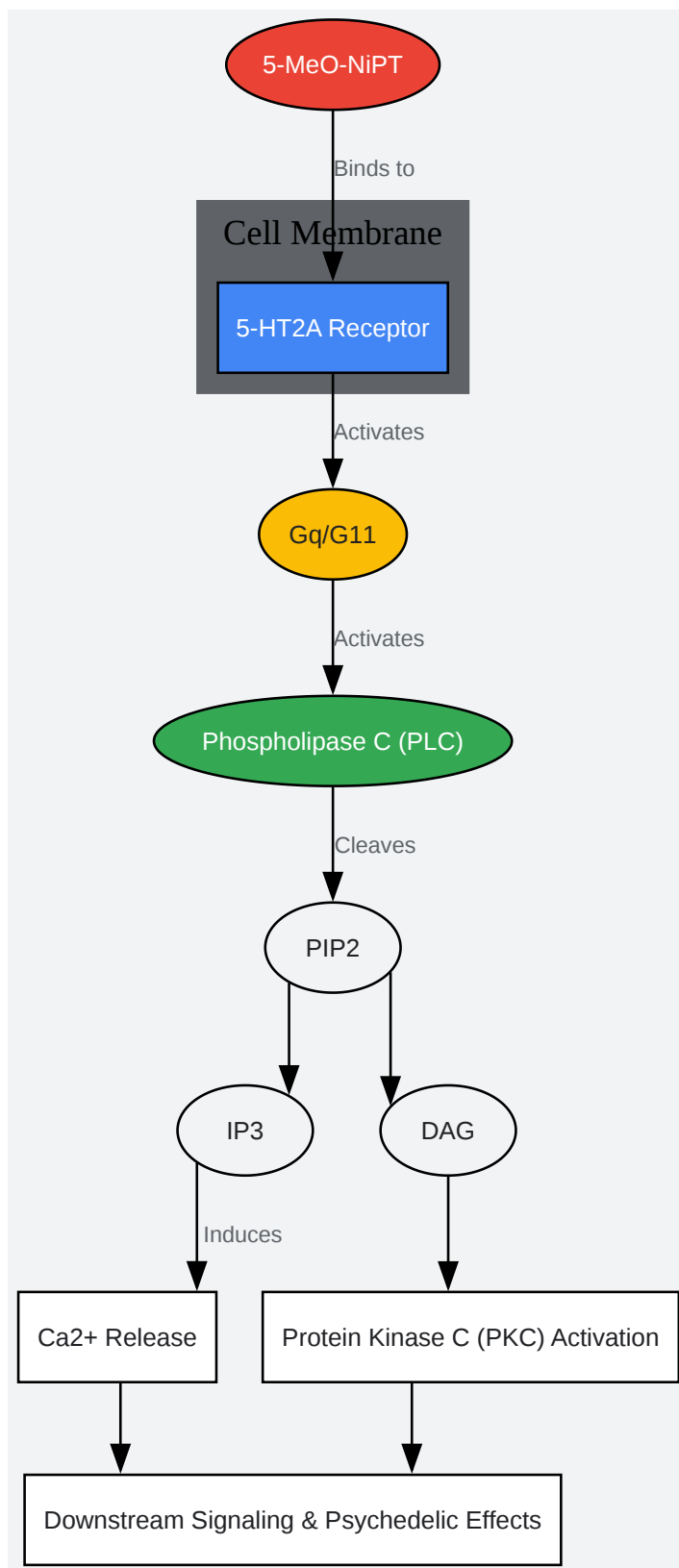
### Receptor Binding Profile and Functional Activity

**5-MeO-NiPT** is a non-selective serotonin receptor agonist, with notable activity at the 5-HT<sub>2A</sub> receptor.<sup>[1]</sup> It acts as a full or near-full agonist at the 5-HT<sub>1A</sub>, 5-HT<sub>2A</sub>, 5-HT<sub>2B</sub>, and 5-HT<sub>2C</sub> receptors.<sup>[1]</sup> Unlike some other tryptamines, **5-MeO-NiPT** is inactive as a serotonin releasing agent and is a very weak serotonin reuptake inhibitor.<sup>[1]</sup>

The agonism at the 5-HT<sub>2A</sub> receptor is a key characteristic of classic psychedelic compounds and is believed to be the primary mechanism underlying their hallucinogenic effects. The head-twitch response (HTR) in rodents is a behavioral proxy for psychedelic effects, and while **5-MeO-NiPT** does produce this response, it is considered to be relatively weak compared to other N-monoalkylated tryptamines.<sup>[1]</sup>

### Serotonergic Signaling Pathway

The interaction of **5-MeO-NiPT** with the 5-HT<sub>2A</sub> receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.



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Caption: Simplified 5-HT2A receptor signaling pathway activated by **5-MeO-NiPT**.

## Metabolism and Pharmacokinetics

**5-MeO-NiPT** is a known in vivo metabolite of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) and 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT).[1][3][4] Understanding its formation and subsequent metabolic fate is critical for interpreting toxicological and pharmacological data of the parent compounds.

### Formation of 5-MeO-NiPT

The primary metabolic pathway leading to the formation of **5-MeO-NiPT** from its parent compounds is N-dealkylation.

- From 5-MeO-DiPT: N-deisopropylation of 5-MeO-DiPT results in the formation of **5-MeO-NiPT**.<sup>[3]</sup>
- From 5-MeO-MiPT: N-demethylation of 5-MeO-MiPT also yields **5-MeO-NiPT**.<sup>[4]</sup>

### Pharmacokinetic Profile

Direct pharmacokinetic studies on **5-MeO-NiPT** are limited. However, data from studies on its parent compounds provide some insights. In a fatal poisoning case involving 5-MeO-DiPT, the concentration of **5-MeO-NiPT** in the blood was 0.020 µg/mL, and in the urine, it was 0.32 µg/mL.<sup>[5]</sup> This indicates that **5-MeO-NiPT** is present in biologically relevant concentrations following the administration of its precursors.

In a study of 5-MeO-MiPT intoxication, **5-MeO-NiPT** was identified as a key biomarker for consumption, being present in both blood and urine samples.<sup>[4]</sup>

### Toxicology

The toxicological profile of **5-MeO-NiPT** has not been extensively studied directly. However, information can be inferred from studies on its parent compounds. High doses of 5-MeO-MiPT have been shown to induce apoptotic cell death through caspase activity in mice.<sup>[6]</sup> A fatal overdose involving 5-MeO-DiPT has been reported, where **5-MeO-NiPT** was identified as a metabolite.<sup>[5]</sup> The neurotoxicity of 5-MeO-DiPT has also been reported in rodents.<sup>[7]</sup>

Given that **5-MeO-NiPT** is an active metabolite, it likely contributes to the overall toxicological effects observed after the administration of 5-MeO-DiPT and 5-MeO-MiPT. Further research is

needed to delineate the specific toxicological properties of **5-MeO-NiPT**.

## Analytical Methodology

Accurate and sensitive analytical methods are essential for the detection and quantification of **5-MeO-NiPT** in biological matrices and other samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

## Sample Preparation: Liquid-Liquid Extraction

A common method for extracting **5-MeO-NiPT** from urine for analysis is liquid-liquid extraction.

Protocol:

- Alkalinization: Adjust the pH of the urine sample to alkaline conditions.
- Extraction: Add an immiscible organic solvent, such as ethyl acetate, and vortex to facilitate the transfer of the analyte into the organic phase.
- Separation: Centrifuge the sample to separate the aqueous and organic layers.
- Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable solvent for instrumental analysis.

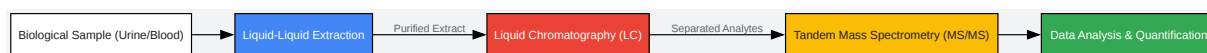
## Instrumental Analysis: LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity for the quantification of **5-MeO-NiPT**.

Illustrative LC-MS/MS Parameters:

- Chromatographic Column: A C18 reversed-phase column is typically used for the separation of tryptamines.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for specific precursor-to-product ion transitions.



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Caption: General workflow for the analysis of **5-MeO-NiPT** in biological samples.

## Conclusion

5-methoxy-N-isopropyltryptamine is a pharmacologically active tryptamine that warrants further investigation. Its role as a key metabolite of other designer drugs highlights the importance of its characterization for both pharmacological and forensic purposes. This guide has provided a foundational overview of its synthesis, pharmacology, and analysis, intended to support and stimulate future research in this area. As the landscape of psychoactive substances continues to evolve, a thorough understanding of compounds like **5-MeO-NiPT** is essential for the scientific and medical communities.

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